Boc-beta-Ala-OH Boc-beta-Ala-OH Boc-β-Ala-OH is a reagent used in the synthesis of quinazolines as platelet aggregation inhibitors and ligands of integrin.

Brand Name: Vulcanchem
CAS No.: 3303-84-2
VCID: VC21542250
InChI: InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
SMILES: CC(C)(C)OC(=O)NCCC(=O)O
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

Boc-beta-Ala-OH

CAS No.: 3303-84-2

VCID: VC21542250

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Boc-beta-Ala-OH - 3303-84-2

Description

Boc-beta-Ala-OH, also known as tert-Butyl 3-aminopropanoate or 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of beta-alanine. It is commonly used in organic synthesis, particularly in peptide chemistry, due to its protective group properties. The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for amines in peptide synthesis, helping to prevent unwanted reactions during the synthesis process.

Chemical Data Table

PropertyValue
CAS Number3303-84-2
Molecular FormulaC8H15NO4
Molecular Weight189.209 g/mol
Melting Point76-78°C
Boiling Point320.9±25.0°C at 760 mmHg
Density1.1±0.1 g/cm3

Synthesis and Applications

Boc-beta-Ala-OH is synthesized through the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent. This process introduces the tert-butoxycarbonyl group, which serves as a protecting group for the amine functionality during peptide synthesis.

The compound is particularly useful in the synthesis of peptides and other organic molecules where the protection of amino groups is necessary. After the synthesis is complete, the Boc group can be easily removed under acidic conditions, revealing the free amine for further reactions.

CAS No. 3303-84-2
Product Name Boc-beta-Ala-OH
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Standard InChIKey WCFJUSRQHZPVKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCCC(=O)O
PubChem Compound 76809
Last Modified Aug 15 2023

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